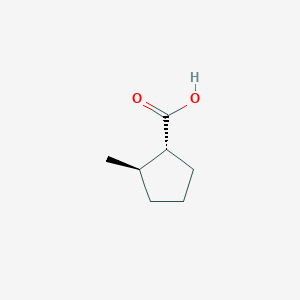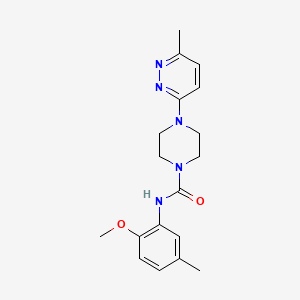
N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Neurological Research Applications
Serotonin 5-HT(1A) Receptor Imaging García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 for PET imaging, targeting the serotonin 5-HT(1A) receptors. These compounds, including variations of N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide, demonstrated high affinity and selectivity for 5-HT1A receptors, suggesting their utility in neuropsychiatric disorder studies (García et al., 2014).
Dopamine D3 Receptor Imaging Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. These compounds, including variations of the targeted chemical structure, were prepared for the in vivo quantification of dopamine D3 receptors, highlighting their potential in researching psychiatric conditions and neurodegenerative diseases (Gao et al., 2008).
Chemical Synthesis and Characterization
Radioligand Development for PET B. Kuhnast et al. (2006) synthesized FAUC346, a D(3)-selective ligand, and labeled it with carbon-11 for PET imaging purposes. This work contributes to the development of precise imaging tools for neurological research, showcasing the importance of chemical synthesis in advancing neuroimaging technologies (Kuhnast et al., 2006).
Selective 5-HT(1A) Receptor Agonists Heinrich et al. (2004) prepared a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines to identify potent and highly selective 5-HT(1A) agonists. This research aimed at discovering new pharmacological tools for studying mood disorders, with specific structural modifications enhancing receptor specificity and affinity (Heinrich et al., 2004).
Antimicrobial Research Applications
Antibacterial Persisters Targeting Kim et al. (2011) identified a compound that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery opens new avenues for combating bacterial resistance by targeting persisters, a significant challenge in treating infections (Kim et al., 2011).
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-4-6-16(25-3)15(12-13)19-18(24)23-10-8-22(9-11-23)17-7-5-14(2)20-21-17/h4-7,12H,8-11H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKGMTHCEIAXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696052.png)
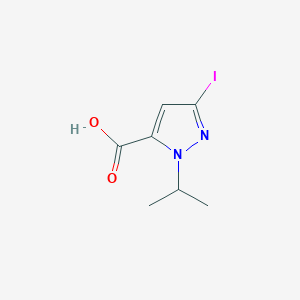
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2696054.png)
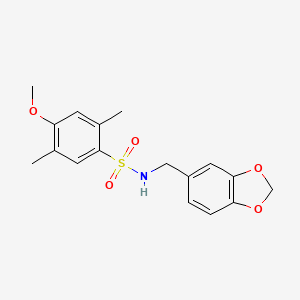
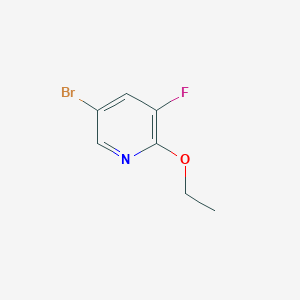
![6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696062.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(3-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2696064.png)

![2-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2696067.png)
![2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid](/img/structure/B2696068.png)



